HEXANE-2,5-DIONE MONOETHYLENEKETAL
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)3-4-8(2)10-5-6-11-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDSLTPBRBKENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(OCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337076 | |
| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33528-35-7 | |
| Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Hexane 2,5 Dione Monoethyleneketal
Direct Synthesis Protocols for Hexane-2,5-dione Monoethyleneketal Formation
The most straightforward approach to this compound involves the direct reaction of hexane-2,5-dione with ethylene (B1197577) glycol. This process requires careful control to favor the formation of the monoprotected product over the diketal.
Ketalization of Hexane-2,5-dione for Selective Monoprotection
The selective monoketalization of a symmetrical diketone like hexane-2,5-dione presents a challenge due to the comparable reactivity of both carbonyl groups. Traditional methods of ketalization involve treating a ketone with an alcohol or diol in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. nih.govacs.org The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is typically removed, often using a Dean-Stark apparatus. nih.gov
For selective monoprotection, the stoichiometry of the reactants is crucial. Using a limited amount of ethylene glycol (ideally one equivalent or slightly less) relative to the diketone can statistically favor the formation of the monoethyleneketal. The inherent symmetry of hexane-2,5-dione means that the initial ketalization can occur at either carbonyl group without preference.
Optimization of Reaction Conditions for Yield and Regioselectivity
Achieving a high yield of the desired monoethyleneketal while minimizing the formation of the diketal and unreacted starting material requires careful optimization of several reaction parameters:
Catalyst Loading: The amount of acid catalyst can significantly influence the reaction rate and selectivity. While acids are necessary to activate the carbonyl group for nucleophilic attack, excessive amounts can lead to side reactions or promote the formation of the thermodynamically more stable diketal. acs.org Studies have shown that even trace amounts of conventional acids (as low as 0.1 mol %) can effectively catalyze ketalization reactions. nih.govacs.org
Reaction Temperature: Ketalization often requires elevated temperatures to proceed at a reasonable rate. nih.gov However, higher temperatures can also favor the formation of the fully protected diketal. Therefore, the temperature must be carefully controlled to find a balance between reaction speed and selectivity.
Solvent: The choice of solvent can impact the solubility of the reactants and the position of the equilibrium. Solvents that can azeotropically remove water, such as toluene (B28343) or benzene, are often employed with a Dean-Stark trap.
Reaction Time: Monitoring the reaction progress over time, for instance by gas chromatography, is essential to stop the reaction when the concentration of the monoketal is at its maximum.
| Parameter | Condition | Rationale |
| Reactants | Hexane-2,5-dione, Ethylene Glycol | Starting materials for ketal formation. |
| Catalyst | Acid (e.g., p-TsOH, HCl) | Activates the carbonyl group for nucleophilic attack. nih.govacs.org |
| Stoichiometry | ~1:1 ratio of diketone to diol | Favors the formation of the monoketal. |
| Temperature | Moderate to elevated | Increases reaction rate, but requires control to maintain selectivity. nih.gov |
| Water Removal | Dean-Stark apparatus | Drives the equilibrium towards product formation. nih.gov |
| Solvent | Toluene, Benzene | Azeotropic removal of water. |
Advanced Precursor Synthesis and Functionalization Strategies
Modern Approaches to the Preparation of Hexane-2,5-dione (e.g., from furan (B31954) derivatives)
Hexane-2,5-dione, also known as acetonylacetone, is an aliphatic diketone. wikipedia.org A prominent and sustainable route for its synthesis involves the hydrolysis of 2,5-dimethylfuran (B142691). wikipedia.org 2,5-Dimethylfuran can be derived from biomass, specifically from cellulose (B213188) via intermediates like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net
The conversion of cellulose to hexane-2,5-dione involves several steps: hydrolysis of cellulose to glucose, isomerization and dehydration to HMF, hydrogenolysis of HMF to intermediates like 2,5-dimethylfuran (DMF), and finally, the hydrolytic ring-opening of these furanics to yield hexane-2,5-dione. nih.gov The hydrolysis of 2,5-dimethylfuran is typically acid-catalyzed. researchgate.net To enhance the yield and prevent side reactions, biphasic systems using a water-immiscible organic solvent can be employed to continuously extract the hexane-2,5-dione as it forms. researchgate.net
Another innovative approach is the direct C-C coupling of acetone (B3395972) using photochemical methods in a microreactor, which can significantly shorten reaction times compared to batch processes. rsc.org
| Precursor | Reagents/Conditions | Product | Reference |
| 2,5-Dimethylfuran | Acid (e.g., HCl, H₂SO₄), Water | Hexane-2,5-dione | wikipedia.orgresearchgate.net |
| Acetone | H₂O₂, Photochemical reactor | Hexane-2,5-dione | rsc.org |
| Lactone of α-acetyl-γ-cyano-γ-hydroxyvaleric acid | Alkali, Ferrous sulfate | Hexane-2,5-dione | google.com |
Derivatization of Diketones for Subsequent Ketal Formation
In some synthetic strategies, it may be advantageous to introduce other functional groups to the diketone precursor before performing the ketalization. This can be particularly useful if the desired final product requires functionalities that might not be compatible with the conditions of diketone synthesis. However, for a simple, symmetrical diketone like hexane-2,5-dione, direct ketalization is generally the more common and efficient approach. The derivatization of the diketone itself often involves reactions at the carbonyl groups, which would be counterproductive if the goal is subsequent selective ketalization.
Sustainable and Green Chemistry Approaches in Ketal Synthesis
The principles of green chemistry are increasingly being applied to organic synthesis, including the formation of ketals. frontiersin.org These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Key green strategies applicable to the synthesis of this compound include:
Use of Greener Catalysts: Replacing corrosive and hazardous mineral acids with solid acid catalysts, such as mesoporous molecular sieves (e.g., Al-SBA-15), can simplify the workup and allow for catalyst recycling. researchgate.net Aprotic salts and polymers have also been developed as efficient catalysts for ketalization. nih.govacs.org
Solvent-Free Reactions: Performing the reaction under solventless conditions is a significant green improvement, as it eliminates the use of volatile and often toxic organic solvents. frontiersin.orgresearchgate.net
Energy Efficiency: The use of microwave irradiation or mechanochemical methods, such as ball milling, can accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption compared to conventional heating. frontiersin.orgnih.gov
Bio-based Feedstocks: As mentioned earlier, synthesizing the precursor, hexane-2,5-dione, from biomass-derived furan compounds is a cornerstone of a sustainable approach to producing this chemical. nih.gov
The development of these green methodologies not only makes the synthesis of this compound more environmentally friendly but also often leads to more efficient and cost-effective processes. frontiersin.org
Chemical Reactivity and Transformation Mechanisms of Hexane 2,5 Dione Monoethyleneketal
Ketal Hydrolysis and Controlled Carbonyl Regeneration
The ethyleneketal group in hexane-2,5-dione monoethyleneketal serves as a protecting group for one of the ketone functionalities. A key aspect of its utility is the ability to remove this protecting group under specific conditions to regenerate the carbonyl. This process, known as ketal hydrolysis, is typically carried out under acidic conditions.
The mechanism of acid-catalyzed ketal hydrolysis involves the following steps:
Protonation: An acid catalyst protonates one of the oxygen atoms of the ketal, making it a good leaving group.
Formation of an Oxonium Ion: The lone pair of electrons on the other oxygen atom assists in the departure of the protonated hydroxyl group, forming a resonance-stabilized oxonium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
Deprotonation: A final deprotonation step yields the regenerated ketone and ethylene (B1197577) glycol.
This hydrolysis is a reversible reaction. To drive the equilibrium towards the formation of the ketone, an excess of water is typically used. Conversely, the ketal is stable under neutral and basic conditions, allowing for a wide range of reactions to be performed on the unprotected ketone moiety without affecting the protected one.
Table 1: Conditions for Ketal Hydrolysis
| Reagent(s) | Conditions | Outcome |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Mild to moderate temperatures | Regeneration of the ketone |
| Lewis Acids (e.g., BF₃·OEt₂) in the presence of a thiol | Varies | Thioacetal formation (can be a side reaction) |
| Basic or Neutral Conditions | Inert | Ketal group remains intact |
Reactions Involving the Unprotected Ketone Moiety
The free ketone group at the 5-position of this compound is susceptible to a variety of nucleophilic addition and condensation reactions characteristic of ketones.
Nucleophilic Addition Reactions and Their Stereochemical Outcomes
The carbonyl carbon of the unprotected ketone is electrophilic and can be attacked by a wide range of nucleophiles. These include organometallic reagents (like Grignard and organolithium reagents), hydrides, and cyanide ions.
The stereochemical outcome of these additions is an important consideration. Since the carbonyl group is planar, a nucleophile can attack from either face of the molecule. If the substituents on the alpha-carbons are not stereochemically demanding, a racemic or diastereomeric mixture of alcohol products will be formed. However, the presence of the nearby dioxolane ring might introduce some degree of steric hindrance, potentially leading to a preference for attack from the less hindered face. The degree of this facial selectivity would depend on the specific nucleophile and reaction conditions.
Table 2: Common Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product Type |
| Hydride | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallic | RMgX, RLi | Tertiary Alcohol |
| Cyanide | HCN, NaCN/H⁺ | Cyanohydrin |
Condensation Reactions of the Exposed Ketone
The unprotected ketone can participate in various condensation reactions. These reactions typically involve the formation of an enolate intermediate in the presence of a base, which then acts as a nucleophile. Examples include the aldol (B89426) condensation, the Wittig reaction, and the formation of imines and enamines.
In a mixed condensation reaction, the enolate of another carbonyl compound can be added to the ketone of this compound. Alternatively, under specific conditions, the ketone itself could form an enolate, although the acidity of the α-protons is not particularly high.
Alpha-Functionalization Strategies
The carbon atoms alpha to the unprotected ketone can be functionalized through various methods. The formation of an enolate followed by reaction with an electrophile is a classic approach. For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) would generate an enolate that can be alkylated, halogenated, or acylated.
More contemporary methods, such as α-aminoxylation, can also be employed. This involves the reaction of an enolate with an electrophilic oxygen source, such as a nitroso compound, to introduce an oxygen atom at the α-position.
Intramolecular Cyclization Pathways
A significant aspect of the reactivity of hexane-2,5-dione and its derivatives is their propensity to undergo intramolecular cyclization. After the hydrolysis of the ketal group to regenerate the dione (B5365651), hexane-2,5-dione can undergo an intramolecular aldol reaction. This reaction, catalyzed by either acid or base, leads to the formation of a five-membered ring, specifically 3-methyl-2-cyclopentenone.
The mechanism involves the formation of an enolate at one of the α-carbons, which then attacks the other carbonyl group. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclic ketone. This transformation is a powerful tool for the synthesis of cyclopentenone derivatives.
Another important intramolecular reaction of 1,4-diones is the Paal-Knorr synthesis. In the presence of an acid catalyst, hexane-2,5-dione can cyclize to form 2,5-dimethylfuran (B142691). If reacted with a primary amine or ammonia (B1221849), it yields the corresponding N-substituted or unsubstituted 2,5-dimethylpyrrole. With a sulfurizing agent like phosphorus pentasulfide, it can be converted to 2,5-dimethylthiophene.
Chemoselective Transformations in Complex Molecular Environments
The presence of both a reactive ketone and a stable ketal within the same molecule makes this compound an excellent substrate for demonstrating the principles of chemoselectivity. By choosing the appropriate reagents and reaction conditions, it is possible to selectively transform one functional group while leaving the other untouched.
For example, the unprotected ketone can be reduced to an alcohol using sodium borohydride, a mild reducing agent that will not affect the ketal. The resulting alcohol could then be further manipulated. Subsequently, the ketal can be hydrolyzed under acidic conditions to reveal the second ketone, which can then undergo a different set of reactions. This stepwise approach allows for the synthesis of complex molecules with diverse functionalities.
The ability to control the reactivity of the two carbonyl groups in a predictable manner is the cornerstone of the synthetic utility of this compound.
Mechanistic Investigations of Ring Transformation Reactions Involving Ketal Derivatives (e.g., with 2H-pyran-2-ones)
The study of ring transformation reactions is a fascinating area of organic chemistry, offering pathways to complex molecular architectures from readily available starting materials. The reaction between ketal derivatives, such as this compound, and activated heterocyclic systems like 2H-pyran-2-ones provides a compelling case for mechanistic exploration. While direct experimental studies on this specific reaction are not extensively documented in publicly available literature, a plausible mechanistic pathway can be elucidated by examining the known reactivities of the constituent functional groups.
This compound possesses two key reactive sites: a free ketone and a protected ketone in the form of a cyclic ketal (dioxolane). The free ketone can be converted into a nucleophilic enol or enolate under basic or acidic conditions. This nucleophilic character is central to its interaction with electrophilic partners.
2H-pyran-2-ones are versatile substrates in organic synthesis. clockss.org They are six-membered unsaturated lactones that can behave as dienes in Diels-Alder reactions or undergo nucleophilic attack at the electrophilic C-2, C-4, or C-6 positions. clockss.orgchim.it Nucleophilic attack, particularly by carbon nucleophiles, often initiates a cascade of reactions leading to the opening of the pyranone ring and subsequent rearrangement to form new carbocyclic or heterocyclic structures. clockss.orgresearchgate.net
Proposed Mechanistic Pathway: Nucleophilic Addition-Ring Opening-Cyclization
The most probable reaction between this compound and a 2H-pyran-2-one would proceed through a nucleophilic addition mechanism. The reaction can be catalyzed by either acid or base to generate the nucleophilic form of the ketal.
Enolate Formation: In the presence of a base, the α-carbon adjacent to the free carbonyl group of this compound is deprotonated to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.
Nucleophilic Attack (Michael Addition): The generated enolate attacks one of the electrophilic centers of the 2H-pyran-2-one ring. The C-6 position is a common site for Michael-type additions, leading to the formation of a new carbon-carbon bond and a dienolate intermediate.
Ring Opening: The resulting intermediate undergoes a ring-opening of the pyranone lactone. This step is typically driven by the restoration of a carbonyl group from the dienolate.
Intramolecular Cyclization: The newly formed open-chain intermediate contains both a nucleophilic site (often another enolate or a carbanion) and an electrophilic site (a ketone or ester). An intramolecular aldol or Claisen-type condensation can then occur.
Dehydration/Rearrangement: The cyclic product may then undergo dehydration or other rearrangements to yield a stable, often aromatic or heteroaromatic, final product.
Alternative Pathway: Diels-Alder Reaction
While less common for ketone nucleophiles, a [4+2] cycloaddition (Diels-Alder reaction) is a characteristic reaction of 2H-pyran-2-ones, where they act as the diene component. chim.itrsc.org For this compound to participate as a dienophile, its enol form could potentially react. However, such reactions typically require electron-deficient dienophiles, and the enol of a simple ketone is generally electron-rich, making an inverse-electron-demand Diels-Alder a more likely, though still challenging, possibility. The initial cycloadduct would be a bicyclic lactone, which could undergo subsequent rearrangement or fragmentation. nih.gov
Research Findings Summary
The tables below summarize the properties of the reactants and a plausible set of intermediates in the proposed nucleophilic addition pathway.
Table 1: Properties of Key Reactants
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Sites |
|---|---|---|---|---|
| This compound | ![]() |
C8H14O3 | 158.19 | Free ketone (C5), α-protons, Ketal group |
Table 2: Plausible Intermediates in the Ring Transformation Reaction
| Step | Intermediate Name | General Structure | Description |
|---|---|---|---|
| 1 | Enolate of this compound | ![]() |
Nucleophilic species formed by deprotonation. |
| 2 | Michael Adduct | ![]() |
Formed after attack of the enolate on the C-6 position of the pyranone. |
| 3 | Ring-Opened Intermediate | ![]() |
A linear dicarbonyl compound resulting from the cleavage of the lactone. |
| 4 | Cyclized Product (pre-aromatization) | ![]() |
Result of intramolecular aldol condensation. |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications and Advanced Synthetic Utility of Hexane 2,5 Dione Monoethyleneketal
Versatile Building Block in Complex Molecule Synthesis
The unique arrangement of functional groups in hexane-2,5-dione monoethyleneketal provides chemists with a powerful tool for constructing intricate molecular frameworks. The free ketone allows for a range of carbonyl chemistry, while the protected ketone can be unveiled at a later synthetic stage, enabling sequential and controlled bond-forming reactions.
Construction of Spirocyclic Systems
Spirocycles, bicyclic systems joined by a single common atom, are significant structural motifs in many natural products and medicinal compounds due to their rigid three-dimensional geometry. While direct use of this compound for spirocycle synthesis is not extensively documented, its parent compound, 2,5-hexanedione (B30556), is well-known to undergo an intramolecular aldol (B89426) condensation to form a fused ring system, 3-methyl-2-cyclopentenone, not a spirocycle. quora.comnist.govnih.govmdpi.com This reaction proceeds through the formation of an enolate at one methyl ketone, which then attacks the second ketone, leading to a stable five-membered ring after dehydration. quora.commdpi.com
However, the principle of using protected carbonyls is central to many spirocycle syntheses. For instance, related 1,3-dioxolane (B20135) structures have been employed in cycloaddition reactions to generate spiro adducts. nih.gov A theoretical pathway to a spirocycle using this compound could involve alkylation at the α-carbon of the free ketone, introducing a chain with a nucleophilic group. Subsequent intramolecular reaction of this nucleophile, potentially after deprotection of the ketal, could then lead to the formation of a spirocyclic system. This strategic potential makes the compound an interesting, though not yet widely reported, precursor for spirocyclic frameworks.
Precursor for the Synthesis of Heterocyclic Compounds
The most prominent application of this compound as a building block is in the synthesis of five-membered heterocyclic compounds via the Paal-Knorr synthesis. nih.govwikipedia.orgresearchgate.netresearchgate.net This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a heteroatom source to produce a furan (B31954), pyrrole (B145914), or thiophene.
By using this compound, the necessary 1,4-diketone (2,5-hexanedione) can be generated in situ through acid-catalyzed deprotection. researchgate.net The subsequent reaction with an appropriate reagent yields the desired heterocycle:
Furans: Treatment of 2,5-hexanedione with a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) promotes an intramolecular cyclization and dehydration to yield 2,5-dimethylfuran (B142691). quora.comwikipedia.org
Pyrroles: Reaction with ammonia (B1221849) or a primary amine in the presence of a weak acid leads to the formation of N-unsubstituted or N-substituted 2,5-dimethylpyrroles, respectively. nih.govresearchgate.netresearchgate.net This reaction is fundamental to the synthesis of many natural products and pharmaceuticals. wikipedia.org
Thiophenes: Heating 2,5-hexanedione with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent yields 2,5-dimethylthiophene. wikipedia.org
The mono-protected nature of the starting material allows for controlled generation of the reactive dione (B5365651), preventing unwanted side reactions that might occur with the unprotected dione under various conditions.
Intermediate in the Synthesis of Pharmaceutical and Fine Chemicals
The 1,4-dicarbonyl motif, readily accessible from this compound, is a key structural component in various fine chemicals and active pharmaceutical ingredients. The parent compound, 2,5-hexanedione (also called acetonylacetone), is a known precursor in the synthesis of several drugs, including the antidepressant isocarboxazid (B21086) and the antihypertensives rolgamidine (B1623210) and mopidralazine. wikipedia.org
Furthermore, 2,5-hexanedione has gained attention as a biomass-derived platform molecule. researchgate.net It can be produced from the hydrolysis of 2,5-dimethylfuran, which itself is derived from cellulose (B213188). wikipedia.orgresearchgate.net This bio-based 2,5-hexanedione can be converted into other valuable chemicals, such as methylcyclopentadiene, a precursor to high-energy-density jet fuels. sigmaaldrich.com The table below lists some key chemicals derived from the 2,5-hexanedione core.
| Precursor | Derived Compound | Classification/Use |
| 2,5-Hexanedione | Isocarboxazid | Pharmaceutical (Antidepressant) wikipedia.org |
| 2,5-Hexanedione | Rolgamidine | Pharmaceutical (Antihypertensive) wikipedia.org |
| 2,5-Hexanedione | Mopidralazine | Pharmaceutical (Antihypertensive) wikipedia.org |
| 2,5-Hexanedione | 2,5-Dimethylpyrroles | Heterocyclic Building Blocks researchgate.netresearchgate.net |
| 2,5-Hexanedione | 2,5-Dimethylfuran | Fine Chemical, Biofuel Precursor wikipedia.org |
| 2,5-Hexanedione | Methylcyclopentadiene | Fine Chemical, Fuel Precursor sigmaaldrich.com |
Strategic Use as a Protecting Group in Multistep Organic Synthesis
The concept of protecting groups is fundamental to the synthesis of complex organic molecules. This compound is a physical embodiment of this strategy, where one of two identical functional groups is masked to allow for selective chemistry at the other.
Design Principles for Selective Carbonyl Protection
The synthesis of this compound from its parent, 2,5-hexanedione, is an exercise in selective protection, often referred to as desymmetrization. The two ketone functionalities in 2,5-hexanedione are chemically equivalent. Reacting the diketone with one equivalent of ethylene (B1197577) glycol under carefully controlled acidic conditions leads to the preferential formation of the mono-ketal over the di-ketal and unreacted starting material. This selectivity is governed by stoichiometric control and reaction kinetics, allowing for the isolation of the desired mono-protected product, which can then be carried forward in a synthetic sequence.
Role in the Synthesis of Advanced Materials and Functional Molecules
This compound emerges as a pivotal, yet specialized, building block in the synthesis of complex chemical architectures. Its utility stems from the strategic differentiation of the two ketone functionalities present in its parent molecule, hexane-2,5-dione. By selectively protecting one ketone as an ethyleneketal, chemists can unlock a versatile platform for sequential and site-specific reactions, paving the way for the creation of sophisticated functional molecules and advanced polymer systems. This differential protection is crucial, as the direct use of hexane-2,5-dione often leads to symmetric products or polymerization, limiting its application in more complex syntheses.
The preparation of this compound is typically achieved through the acid-catalyzed reaction of hexane-2,5-dione with one equivalent of ethylene glycol. Common catalysts for this type of acetalization include p-toluenesulfonic acid, with the reaction often carried out in a solvent like toluene (B28343) under conditions that allow for the removal of water, such as with a Dean-Stark apparatus, to drive the equilibrium towards product formation.
Synthesis of Functional Molecules
The primary application of this compound in the realm of functional molecules lies in its ability to serve as a precursor for asymmetrically substituted heterocyclic compounds. The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, traditionally utilizes 1,4-dicarbonyl compounds to generate furans, thiophenes, and pyrroles. wikipedia.org The use of the monoethyleneketal derivative of hexane-2,5-dione introduces a level of control that allows for the synthesis of heterocycles with distinct substituents, which can be crucial for tuning the electronic and biological properties of the final molecule.
For instance, in the synthesis of substituted pyrroles, the unprotected ketone of this compound can react with a primary amine to initiate the Paal-Knorr cyclization. Following the formation of the pyrrole ring, the ketal protecting group can be removed under acidic conditions to reveal the second ketone. This newly liberated ketone then becomes available for a host of further transformations, such as reduction, oxidation, or condensation reactions, allowing for the introduction of a second, different functional group. This stepwise approach is invaluable for the synthesis of bioactive pyrroles and other complex natural products where specific substitution patterns are required for biological activity. nih.govnih.gov
The table below illustrates the potential synthetic transformations that can be achieved using this compound as a starting material for functional molecule synthesis.
| Starting Material | Reagents | Intermediate Product | Further Reaction at Deprotected Ketone | Final Functionalized Molecule |
| This compound | 1. R-NH₂2. H₃O⁺ | 1-(2,5-dimethylpyrrol-1-yl)ethanone | Reduction (e.g., NaBH₄) | 1-(1-(2,5-dimethylpyrrol-1-yl)ethyl)ethanol |
| This compound | 1. R-NH₂2. H₃O⁺ | 1-(2,5-dimethylpyrrol-1-yl)ethanone | Wittig Reaction (e.g., Ph₃P=CH₂) | 1-(2,5-dimethylpyrrol-1-yl)-1-propene |
| This compound | 1. R-NH₂2. H₃O⁺ | 1-(2,5-dimethylpyrrol-1-yl)ethanone | Grignard Reaction (e.g., CH₃MgBr) | 2-(2,5-dimethylpyrrol-1-yl)propan-2-ol |
Application in Advanced Materials
The utility of this compound extends to the synthesis of advanced materials, particularly functionalized polymers. The presence of a reactive ketone alongside a protected ketone allows for its incorporation into polymer chains in a controlled manner. This strategy is analogous to the use of other functional monomers that contain protected reactive sites.
One potential application is in the synthesis of polymers with pendant ketone groups. The monoethyleneketal can be envisioned as a monomer in condensation polymerization reactions. For example, the free ketone could undergo reactions to be linked into a polymer backbone. Subsequent deprotection of the ketal groups along the polymer chain would then yield a polymer decorated with reactive ketone functionalities. These ketone groups can serve as handles for post-polymerization modification, allowing for the grafting of other molecules, cross-linking of the polymer chains, or the attachment of moieties that impart specific properties such as fluorescence or biocompatibility.
While specific research on the use of this compound in polymer synthesis is not extensively documented, the principles are well-established with similar functional monomers. For instance, cyclic carbonate monomers bearing alkyne or allyl functionalities are used to create biodegradable polycarbonates that can be modified after polymerization via "click" chemistry. sigmaaldrich.comsigmaaldrich.com By analogy, the ketone functionality of the deprotected this compound units within a polymer chain would offer a versatile platform for a wide range of chemical modifications.
| Property | Hexane-2,5-dione | This compound (Expected) |
| Molecular Formula | C₆H₁₀O₂ | C₈H₁₄O₃ |
| Molar Mass | 114.14 g/mol wikipedia.org | 158.19 g/mol |
| Boiling Point | 191.4 °C wikipedia.org | Higher than parent dione due to increased mass and polarity |
| Appearance | Colorless liquid wikipedia.org | Likely a colorless liquid or low-melting solid |
| Solubility | Soluble in water and organic solvents wikipedia.org | Soluble in organic solvents; reduced water solubility |
| ¹H NMR (CDCl₃, δ) | ~2.1 (s, 6H), ~2.7 (s, 4H) chemicalbook.com | Complex spectrum with signals for methyl, methylene (B1212753), and ketal protons |
| ¹³C NMR (CDCl₃, δ) | ~29.8, ~37.0, ~206.9 nih.gov | Additional signals for the ketal carbons (~65 ppm) and a shift in the protected carbonyl carbon signal |
| IR (cm⁻¹) | ~1715 (C=O stretch) nist.gov | C=O stretch (~1715 cm⁻¹) and C-O stretches of the ketal (~1100-1200 cm⁻¹) |
Advanced Spectroscopic and Chromatographic Characterization of Hexane 2,5 Dione Monoethyleneketal
Chromatographic Techniques for Purity Assessment and Mixture Analysis:
Despite a thorough investigation using the compound's chemical name, alternative nomenclature such as "2-(2-methyl-1,3-dioxolan-2-yl)ethyl methyl ketone," and its CAS number (33528-35-7), no research articles or databases containing the specific experimental parameters and results for these analyses could be located. The absence of this foundational data prevents the creation of the requested scientifically accurate and informative article, including the specified data tables and detailed research findings.
Emerging Analytical Methods for Ketal Derivatives
The characterization of ketal derivatives, such as Hexane-2,5-dione Monoethyleneketal, is increasingly benefiting from the development and application of advanced analytical techniques. These emerging methods offer enhanced sensitivity, selectivity, and structural elucidation capabilities, which are crucial for the unambiguous identification and quantification of these compounds, especially in complex matrices. The evolution of analytical instrumentation and methodologies is pushing the boundaries of what can be achieved in terms of isomer differentiation, trace-level detection, and in-depth structural analysis.
Modern analytical chemistry is moving towards more sophisticated and integrated approaches. ijprajournal.com For ketal derivatives, this translates to the use of powerful hyphenated techniques, advanced nuclear magnetic resonance (NMR) spectroscopy, and innovative separation sciences that can tackle the challenges posed by their structural diversity. ijprajournal.comchromatographytoday.com These methods are not only pivotal in research and development but also in quality control and impurity profiling in various industries. mdpi.com
A significant trend is the coupling of separation techniques with high-resolution mass spectrometry, which provides a wealth of structural information. longdom.org Furthermore, multidimensional analytical systems, such as two-dimensional gas chromatography (GCxGC), are becoming more prevalent for the analysis of complex mixtures containing ketal derivatives. uliege.be The ability to separate and identify closely related isomers is a key advantage of these modern techniques. nih.gov
Advanced Hyphenated Chromatography-Mass Spectrometry Techniques
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, have become indispensable in analytical chemistry. ajpaonline.com For the analysis of ketal derivatives like this compound, the coupling of gas or liquid chromatography with mass spectrometry (GC-MS or LC-MS) offers unparalleled analytical power. diva-portal.orgox.ac.uk
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the selective and sensitive analysis of volatile and semi-volatile compounds. In the context of ketal derivatives, GC-MS/MS can provide enhanced selectivity by monitoring specific fragmentation transitions, which is particularly useful for distinguishing the target analyte from matrix interferences. For instance, in the analysis of related diketones, GC-MS has been effectively used for their determination in various samples. researchgate.netnih.gov While specific GC-MS/MS data for this compound is not widely published, the principles can be illustrated by the analysis of similar compounds.
| Parameter | Value/Condition for a Structurally Similar Ketal | Anticipated Benefit for this compound Analysis |
| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns for structural elucidation. |
| MS/MS Transition 1 | m/z of precursor ion → m/z of product ion 1 | High selectivity for quantification, reducing background noise. |
| MS/MS Transition 2 | m/z of precursor ion → m/z of product ion 2 | Confirmation of analyte identity. |
| Collision Energy | Optimized for each transition (e.g., 10-30 eV) | Maximizes the intensity of specific product ions. |
| This table presents hypothetical yet representative GC-MS/MS parameters for a ketal compound, illustrating the expected analytical benefits. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suited for the analysis of less volatile or thermally labile ketal derivatives. The versatility of LC allows for a wide range of separation modes, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC). ox.ac.uk The coupling to a tandem mass spectrometer provides high sensitivity and specificity. nih.gov For complex samples, LC-MS/MS is often the method of choice. shimadzu.com
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) offers a significant increase in peak capacity and separation power compared to conventional GC-MS. uliege.be This is especially advantageous for the analysis of complex mixtures where isomers of ketal derivatives might co-elute in a one-dimensional separation. The structured nature of GCxGC chromatograms, where compounds of a similar chemical class often appear in specific regions of the 2D plot, can aid in the identification of unknown ketal derivatives.
Multi-dimensional and Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including ketal derivatives. researchgate.net While standard 1D ¹H and ¹³C NMR provide fundamental structural information, advanced multi-dimensional NMR techniques offer deeper insights into the connectivity and spatial arrangement of atoms. ipb.ptresearchgate.net
For this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals. These techniques reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry of the ketal ring by identifying protons that are close in space. diva-portal.org This is particularly important for cyclic ketals where different stereoisomers may exist. researchgate.net
Recent advances in NMR include the use of computational methods to predict NMR spectra, which can be a powerful tool in confirming structural assignments. mdpi.com Solid-state NMR is also an emerging area for the characterization of crystalline or amorphous solid forms of ketal derivatives.
| NMR Technique | Information Gained for this compound |
| ¹H NMR | Chemical shifts and coupling constants of protons. chemicalbook.com |
| ¹³C NMR | Chemical shifts of carbon atoms. |
| COSY | Correlation of coupled protons within the hexane (B92381) backbone and ethyleneketal ring. |
| HSQC | Direct one-bond correlation between protons and their attached carbons. |
| HMBC | Correlation between protons and carbons over two to three bonds, confirming the connectivity of the ketal group to the hexane chain. |
| NOESY | Spatial proximity of protons, aiding in the determination of the relative stereochemistry of the dioxolane ring. diva-portal.org |
| This interactive table summarizes the application of various NMR techniques for the structural elucidation of this compound. |
Ion Mobility Spectrometry (IMS) and its Hyphenation
Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly powerful for resolving isomers that are indistinguishable by MS alone. news-medical.netnih.gov
For this compound, which may have positional isomers (e.g., the ketal group at different positions on the hexane chain), IMS-MS can be a highly effective tool for their separation and identification. ste-mart.com The collision cross-section (CCS) value obtained from IMS is a unique physicochemical property that can be used for more confident compound identification. nih.gov
Theoretical and Computational Chemistry Studies of Hexane 2,5 Dione Monoethyleneketal
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various electronic properties that are crucial for predicting a molecule's reactivity.
For Hexane-2,5-dione Monoethyleneketal, DFT calculations would focus on mapping the electron density distribution to identify sites susceptible to nucleophilic or electrophilic attack. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.
A DFT analysis would likely reveal:
High Electron Density: Around the oxygen atoms of both the carbonyl group and the dioxolane ring, making them nucleophilic centers.
Electron-Deficient Centers: The carbonyl carbon is a primary electrophilic site, susceptible to attack by nucleophiles.
Reactivity Prediction: The presence of the ketal group, an electron-donating group, would influence the reactivity of the remaining ketone compared to the parent hexane-2,5-dione. The precise nature of this influence on the molecule's frontier orbitals could be quantified by DFT.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: This data is illustrative of typical DFT output and not from a published study on this specific molecule.
| Property | Predicted Value | Significance for Reactivity |
| HOMO Energy | -6.8 eV | Indicates regions with high electron density available for donation (e.g., lone pairs on oxygen atoms). |
| LUMO Energy | -1.2 eV | Indicates regions susceptible to electron acceptance (e.g., the π* orbital of the C=O bond). |
| HOMO-LUMO Gap | 5.6 eV | A relatively large gap suggests high kinetic stability, but the molecule retains reactive sites. |
| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a set of atoms, MD can explore the conformational landscape of flexible molecules and simulate their interactions with their environment, such as solvents or biological macromolecules.
For this compound, which possesses a flexible aliphatic chain and a dioxolane ring, MD simulations would be invaluable for:
Conformational Analysis: Identifying the most stable, low-energy conformations of the molecule in the gas phase or in solution. The puckering of the dioxolane ring and the various rotational isomers (rotamers) of the butane (B89635) chain connecting the two functional groups could be systematically explored.
Intermolecular Interactions: Simulating how the molecule interacts with solvent molecules (e.g., water, organic solvents) through hydrogen bonding (via the carbonyl oxygen) and dipole-dipole interactions. This is crucial for understanding its solubility and transport properties. A study on a different bicyclic system demonstrated the power of such methods in determining the most stable conformations. rsc.org
Table 2: Hypothetical Conformational States from an MD Simulation Note: This data is hypothetical, illustrating potential results from an MD simulation.
| Conformer Description | Relative Population (%) | Key Dihedral Angle(s) |
| Extended Chain | 65% | C3-C4-C5-C6 ≈ 180° |
| Gauche Fold | 30% | C3-C4-C5-C6 ≈ ±60° |
| Ring Puckering (Envelope) | 5% (transient) | Describes the out-of-plane atom in the dioxolane ring. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies), researchers can predict reaction rates and favorability of different pathways.
While no specific mechanistic studies have been published for this compound, its structure suggests a reactivity centered on the remaining ketone. The parent compound, hexane-2,5-dione, is known to react with amines to form pyrroles, a reaction of toxicological significance. chemeurope.comwikipedia.org A similar reaction for the mono-ketal would involve the reaction of its carbonyl group.
A computational study could elucidate:
Reaction Pathways: Modeling the step-by-step mechanism of, for example, its reduction, oxidation, or condensation reactions.
Transition State Energetics: Calculating the activation energy for each step. For instance, in a reaction with an amine, the energy barrier for the initial nucleophilic attack and the subsequent dehydration step could be determined. A computational study on the synthesis of pyrrolidinedione derivatives successfully calculated the energy barriers for various steps, including cyclization, demonstrating the feasibility of this approach. rsc.org
Table 3: Hypothetical Reaction Pathway Analysis for the Reduction of the Ketone Group Note: This data is for illustrative purposes.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants + BH₄⁻ | 0 | Starting materials. |
| 2 | Transition State 1 | +12.5 | Hydride attack on the carbonyl carbon. |
| 3 | Intermediate (Alkoxide) | -5.0 | Formation of the alkoxide intermediate. |
| 4 | Transition State 2 | +2.0 | Protonation of the alkoxide by solvent. |
| 5 | Products | -25.0 | Final alcohol product. |
Prediction of Spectroscopic Parameters through Quantum Chemical Methods
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. By calculating properties related to the interaction of molecules with electromagnetic radiation, these methods can generate theoretical spectra that can be compared with experimental data.
For this compound, these methods could predict:
NMR Spectra: Calculation of ¹H and ¹³C chemical shifts. This would be particularly useful for assigning the specific signals of the methylene (B1212753) groups in the chain and the carbons within the dioxolane ring. The parent compound, hexane-2,5-dione, has well-documented experimental NMR data. nih.gov
Infrared (IR) Spectra: Prediction of vibrational frequencies and their intensities. This would allow for the identification of characteristic peaks, such as the C=O stretch of the ketone (expected around 1715 cm⁻¹) and the C-O stretches of the ketal group (typically in the 1200-1000 cm⁻¹ region). Experimental IR spectra for hexane-2,5-dione are available for comparison. nist.govnist.gov
Table 4: Predicted vs. Typical Experimental Spectroscopic Data Note: Predicted values are hypothetical examples based on quantum chemical calculations.
| Parameter | Predicted Value | Typical Experimental Range | Assignment |
| ¹³C NMR Shift | 207 ppm | 205-220 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR Shift | 109 ppm | 90-115 ppm | Ketal Carbon (O-C-O) |
| ¹³C NMR Shift | 65 ppm | 60-70 ppm | Dioxolane Carbons (-O-CH₂) |
| IR Frequency | 1718 cm⁻¹ | 1705-1725 cm⁻¹ | C=O Stretch |
| IR Frequency | 1150 cm⁻¹ | 1050-1150 cm⁻¹ | C-O-C Asymmetric Stretch |
Biochemical and Mechanistic Investigations of Hexane 2,5 Dione Monoethyleneketal and Its Parent Diketone in Biological Contexts
Metabolic Pathways Leading to or from Hexane-2,5-dione
Hexane-2,5-dione is a significant metabolite of the aliphatic hydrocarbon n-hexane. wikipedia.orgchemicalbook.com The biotransformation of n-hexane into hexane-2,5-dione is a critical activation pathway, as the neurotoxicity associated with n-hexane exposure is primarily attributed to this metabolite. cdc.govnih.gov This metabolic conversion occurs predominantly in the liver, mediated by the cytochrome P-450 enzyme system. cdc.gov
The process begins with the hydroxylation of n-hexane. The initial and rate-limiting step is the oxidation of n-hexane at the second carbon position to form 2-hexanol (B165339). cdc.gov This is considered the bioactivation pathway. quora.com Following this, 2-hexanol is further metabolized to 2-hexanone (B1666271). cdc.govquora.com Subsequent metabolic steps involve the conversion of 2-hexanone and another intermediate, 2,5-hexanediol, into more complex molecules. quora.com These metabolites are then further processed to yield 5-hydroxy-2-hexanone, 4,5-dihydroxy-2-hexanone, and the ultimate neurotoxic agent, hexane-2,5-dione. cdc.govquora.com While hydroxylation at the 2-position leads to toxicity, hydroxylation at the 1- or 3-positions of n-hexane are considered detoxification pathways. quora.com
In humans, hexane-2,5-dione is the major metabolite of n-hexane recovered in the urine. cdc.gov Studies have also identified hexane-2,5-dione as an endogenous product of intermediate metabolism in the human body, even in individuals without occupational exposure to n-hexane. nih.gov
| Precursor/Metabolite | Role in Pathway |
| n-Hexane | Initial compound |
| 2-Hexanol | Product of initial oxidation (bioactivation) |
| 2-Hexanone | Intermediate metabolite |
| 2,5-Hexanediol | Intermediate metabolite |
| 5-Hydroxy-2-hexanone | Intermediate metabolite |
| 4,5-Dihydroxy-2-hexanone | Intermediate metabolite |
| Hexane-2,5-dione | Final neurotoxic metabolite |
Chemical Mechanisms of Interaction with Biological Macromolecules
The toxicity of hexane-2,5-dione stems from its structure as a γ-diketone, which allows it to react with biological macromolecules, particularly proteins. chemicalbook.com The primary mechanism of interaction involves the covalent modification of lysine (B10760008) residues within proteins. wikipedia.orgnih.gov
The reaction proceeds through the formation of a Schiff base between a carbonyl group of hexane-2,5-dione and the ε-amino group of a lysine residue. wikipedia.org This is followed by an intramolecular cyclization, known as the Paal-Knorr reaction, to form a stable 2,5-dimethylpyrrole adduct. nih.govwikipedia.orgresearchgate.net This process of "pyrrolation" is considered a crucial initial step in the neurotoxicity of γ-diketones. nih.gov
Once formed, these pyrrole (B145914) adducts can undergo autoxidation. nih.gov This oxidation can lead to the cross-linking of proteins, which is proposed as a second critical event in the pathogenic process. nih.govacs.org The cross-linking and subsequent denaturation of vital proteins, such as neurofilaments, disrupt their normal function, including axonal transport, leading to nerve cell damage. wikipedia.orgnih.gov Studies have shown that the covalent cross-linking of axonal cytoskeletal proteins correlates with the concentration of pyrrole adducts. nih.gov While pyrrole formation is essential, there is ongoing investigation into whether this initial modification alone is sufficient to cause neurofilament accumulation or if the subsequent oxidative cross-linking is an obligatory step. acs.orgnih.gov
| Step | Description | Key Molecules Involved |
| 1. Initial Reaction | Formation of a Schiff base between hexane-2,5-dione and a lysine residue. | Hexane-2,5-dione, Lysine |
| 2. Cyclization | Intramolecular cyclization to form a stable pyrrole adduct (Paal-Knorr reaction). | Schiff base intermediate |
| 3. Oxidation & Cross-linking | Autoxidation of the pyrrole ring, leading to the formation of covalent cross-links between proteins. | Pyrrole adduct, Oxygen |
Investigation of Enzyme-Catalyzed Derivatizations
The metabolism of n-hexane to hexane-2,5-dione is an enzyme-catalyzed process, primarily involving cytochrome P-450 isozymes in the liver. cdc.gov The initial hydroxylation to 2-hexanol is a key step catalyzed by these mixed-function oxidases. quora.com
While the formation of hexane-2,5-dione is well-documented as an enzymatic process, the direct enzymatic derivatization of hexane-2,5-dione itself is less characterized in the literature. However, the broader class of diketones can be subject to enzymatic reactions. For instance, the glyoxalase system, with its primary enzyme glyoxalase 1 (GLO1), is involved in the detoxification of reactive dicarbonyls. researchgate.net Deficiencies in this system could potentially lead to an accumulation of toxic molecules like γ-diketones. researchgate.net
There is also research into the biocatalytic synthesis of various compounds using enzymes that can act on diketones. For example, some studies explore the use of DNA polymerases to incorporate nucleotides modified with 1,3-diketones for cross-linking with proteins. nih.gov These studies, while not directly involving hexane-2,5-dione, highlight the potential for enzymes to recognize and modify diketone structures.
Influence on Biochemical Signaling Pathways
Recent research has begun to elucidate the impact of hexane-2,5-dione on specific biochemical signaling pathways, which contributes to its toxic effects beyond direct protein cross-linking.
One significant finding is the ability of hexane-2,5-dione to induce apoptosis in nerve cells by inhibiting the PI3K/Akt signaling pathway. nih.gov This study demonstrated that hexane-2,5-dione downregulates the expression of Nerve Growth Factor (NGF), which in turn represses the PI3K/Akt pathway, a critical route for cell survival and proliferation. nih.gov Supplementing with NGF was found to counteract the apoptosis induced by hexane-2,5-dione. nih.gov
Furthermore, hexane-2,5-dione has been shown to affect the p53 signaling pathway in porcine ovarian granulosa cells. nih.gov Transcriptome analysis revealed that exposure to hexane-2,5-dione leads to significant changes in gene expression, with the cyclin-dependent kinase inhibitor 1A (CDKN1A) gene being notably enriched in the p53 pathway. nih.gov This pathway is crucial for regulating apoptosis, cell growth, and cell cycle progression. nih.gov The interaction with these fundamental signaling pathways underscores the multifaceted chemical transformations through which hexane-2,5-dione exerts its cellular toxicity.
Future Research Directions and Outlook for Hexane 2,5 Dione Monoethyleneketal Chemistry
Development of Novel Catalytic Methods for Selective Transformations
The presence of two distinct carbonyl functionalities—one free and one masked as a ketal—makes selective transformation a key area of research. The development of sophisticated catalytic systems that can distinguish between the available reactive sites is paramount for harnessing the synthetic utility of this compound.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful, metal-free alternative for transformations involving ketals and their parent carbonyl compounds. wikipedia.orgorganic-chemistry.org This approach offers significant advantages, including low toxicity, cost-effectiveness, and stability towards moisture and oxygen, contributing to greener chemical processes. wikipedia.orgorganic-chemistry.org
Future research will likely focus on designing chiral organocatalysts for the enantioselective functionalization of the Hexane-2,5-dione Monoethyleneketal backbone. For instance, proline and its derivatives, known to operate through enamine or iminium catalysis, could be employed to activate the free ketone for asymmetric aldol (B89426), Mannich, or Michael reactions, leaving the ketal untouched. wikipedia.org The development of bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, could facilitate cascade reactions, where an initial catalytic transformation of the ketone is followed by a subsequent reaction at another position in the molecule, all in a single pot. researchgate.net Such strategies have been successful in the asymmetric synthesis of complex structures like spirooxindoles and bridged ketals from different starting materials. researchgate.net
Table 1: Comparison of Potential Organocatalytic Activations
| Catalyst Type | Activation Mode | Potential Reaction on this compound |
|---|---|---|
| Chiral Primary/Secondary Amines | Enamine/Iminium Ion Formation | Asymmetric α-functionalization, Aldol, Michael Additions |
| Thiourea-based Catalysts | Hydrogen Bonding | Activation of electrophiles for reaction with the enolate |
| N-Heterocyclic Carbenes (NHCs) | Umpolung (polarity inversion) | Generation of acyl anion equivalents for novel couplings |
| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Asymmetric additions to the carbonyl, potential ketal hydrolysis |
Expanding beyond organocatalysis, other metal-free methods are gaining traction for their mild conditions and high functional group tolerance. researchgate.net Electrochemical synthesis, in particular, stands out as a sustainable method that uses electric current as a "reagent" to drive redox reactions, avoiding the need for chemical oxidants or reductants. tandfonline.comresearchgate.net
For this compound, electrochemistry could enable novel C-H functionalization reactions on the aliphatic backbone. By carefully controlling the electrode potential, it may be possible to selectively oxidize a C-H bond to generate a carbocation or radical intermediate, which can then be trapped by a variety of nucleophiles. This would allow for the introduction of new functional groups at positions that are typically unreactive, without affecting the ketone or ketal moieties. Research in this area has demonstrated the feasibility of metal-free electrochemical cross-coupling between ketones and other substrates to form complex skeletons found in pharmaceuticals. tandfonline.com Applying these principles could lead to new derivatives of the title compound with unique properties.
Exploration of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry, where reactions are performed in continuously flowing streams within microreactors, offers enhanced control over reaction parameters, improved safety, and potential for facile scaling. A recent study demonstrated the continuous-flow synthesis of the parent compound, 2,5-hexanedione (B30556), through the direct C-C coupling of acetone (B3395972) in a novel Hilbert fractal photo microreactor. rsc.org This process significantly reduced reaction times from hours to minutes compared to batch reactions. rsc.org
This precedent strongly suggests that the synthesis and subsequent transformations of this compound are highly amenable to flow chemistry. Future work could involve developing a continuous process for the mono-ketalization of 2,5-hexanedione, followed by in-line functionalization of the remaining free ketone. Microreactors provide superior heat and mass transfer, which could improve the selectivity and yield of these reactions. rsc.org The ability to precisely control residence time and temperature would be crucial for managing sequential reactions and minimizing side products.
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are a cornerstone of efficient and atom-economical synthesis. The structure of this compound makes it an ideal candidate for participation in MCRs.
The free ketone can undergo condensation with an amine and an isocyanide in a Ugi-type reaction or react with an aldehyde and an amine in a Mannich reaction. The resulting product would still contain the protected ketal, which could be hydrolyzed in a subsequent step to reveal a new dione (B5365651) for further cyclization or derivatization. For example, a three-component process has been successfully developed for the synthesis of functionalized β-ketoenamines under metal-free conditions. researchgate.netnih.gov Adapting this strategy could allow for the rapid assembly of complex, nitrogen-containing heterocyclic structures from this compound, which are valuable scaffolds in medicinal chemistry.
Advanced Computational Modeling for Guiding Experimental Design
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting reaction outcomes, understanding mechanisms, and designing catalysts. mdpi.commdpi.com By modeling transition states and reaction pathways, researchers can screen potential catalysts and reaction conditions in silico, saving significant experimental time and resources. acs.org
For this compound, computational studies can provide critical insights into:
Selective Catalysis: Modeling the interaction of different catalysts with the free ketone versus the ketal can help in designing catalysts that exhibit high regioselectivity.
Reaction Mechanisms: Elucidating the step-by-step mechanism of novel transformations, such as electrochemical C-H functionalization or MCRs, can guide optimization efforts. acs.org
Spectroscopic Analysis: Calculating NMR chemical shifts and other spectroscopic properties can aid in the structural confirmation of newly synthesized derivatives. mdpi.com
Material Properties: Predicting the properties of polymers or materials derived from the targeted derivatization of the compound.
Machine learning models, trained on data from DFT calculations and experimental results, can further accelerate the discovery of optimal reaction conditions or novel catalysts. acs.orgenergy.gov
Potential for Targeted Derivatization in Biomedical and Materials Science Applications
The parent molecule, 2,5-hexanedione, is a known neurotoxin that causes damage by reacting with lysine (B10760008) residues in axonal proteins to form pyrrole (B145914) adducts, leading to protein cross-linking and aggregation. wikipedia.orgnih.gov The mono-ketal derivative provides a unique opportunity to leverage this reactivity in a controlled manner.
In biomedical science , the protected nature of this compound allows for its use as a chemical probe. It can be functionalized at other positions (e.g., with a fluorescent tag or a biotin (B1667282) handle) via reactions at the free ketone. After introduction into a biological system, the ketal could be designed to be cleaved under specific physiological conditions, unmasking the second ketone and initiating pyrrole formation with nearby proteins. This would enable researchers to study the mechanism of neurotoxicity or to identify specific protein targets of dione-induced damage. nih.gov
In materials science , the ability of 1,4-diones to form pyrroles and subsequently cross-link offers a pathway to novel polymers and materials. This compound could be used as a monomer or cross-linking agent. For example, it could be incorporated into a polymer chain via its free ketone. After polymerization, the ketal protecting groups could be removed, exposing the 1,4-dione functionality throughout the material. Subsequent treatment (e.g., with an amine and heat) could induce pyrrole formation and extensive cross-linking, leading to materials with enhanced thermal stability, mechanical strength, or unique electronic properties. This controlled, latent cross-linking capability is highly desirable for applications such as advanced adhesives, resins, or self-healing materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing hexane-2,5-dione monoethylene ketal with high yield?
- Methodology : Acid-catalyzed ketalization (e.g., using p-toluenesulfonic acid) with ethylene glycol under reflux in a non-polar solvent (e.g., toluene) to facilitate azeotropic removal of water. Reaction progress is monitored via TLC or ¹H NMR for the disappearance of the parent dione carbonyl peaks (~2.1 ppm) and emergence of ketal signals (~1.3–1.5 ppm for geminal methyl groups). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of hexane-2,5-dione monoethylene ketal?
- Methodology :
- ¹H/¹³C NMR : Key signals include the ketal methine protons (δ 3.7–4.0 ppm) and quaternary carbons (δ 90–100 ppm). Compare with NIST reference data for analogous ketals .
- IR Spectroscopy : Absence of the parent dione’s carbonyl stretch (~1700 cm⁻¹) and presence of C-O-C stretches (~1100 cm⁻¹) confirm ketal formation.
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 174 (C₈H₁₄O₃) with fragmentation patterns matching ethylene ketal derivatives .
Q. How can researchers assess the purity of hexane-2,5-dione monoethylene ketal after synthesis?
- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column) to detect residual ethylene glycol, unreacted dione, or oxidation byproducts. Quantify impurities using external calibration curves, ensuring <2% total impurities for synthetic applications .
Advanced Research Questions
Q. What mechanistic insights explain the stability of hexane-2,5-dione monoethylene ketal under varying pH conditions?
- Methodology : Conduct kinetic studies by exposing the ketal to buffered solutions (pH 1–12) at 25–80°C. Monitor degradation via UV-Vis (loss of ketal absorbance at 210 nm) or NMR. Acidic conditions hydrolyze the ketal via oxonium ion intermediates, while basic conditions show slower degradation due to nucleophilic attack by hydroxide. Contradictions in literature stability profiles (e.g., unexpected base sensitivity) may arise from trace metal catalysts or solvent effects, requiring controlled replicates .
Q. How does the steric environment of hexane-2,5-dione monoethylene ketal influence its reactivity in asymmetric alkylation reactions?
- Methodology : Perform DFT calculations to map steric hindrance around the ketal oxygen atoms. Experimental validation via alkylation with bulky electrophiles (e.g., tert-butyl bromide) under phase-transfer conditions. Compare yields and stereoselectivity with less hindered analogs (e.g., acetone ethylene ketal). Steric bulk in hexane-2,5-dione derivatives reduces nucleophilicity, favoring selective mono-alkylation at less hindered sites .
Q. What metabolic pathways are implicated in the breakdown of hexane-2,5-dione monoethylene ketal in mammalian systems?
- Methodology : Incubate the ketal with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-HRMS. Expected pathways include enzymatic hydrolysis to regenerate hexane-2,5-dione, followed by reduction to 3-hydroxyhexane-2,5-dione (a neurotoxic metabolite linked to branched-chain amino acid catabolism). Compare metabolic rates with the parent dione to assess ketalization as a detoxification strategy .
Data Contradiction Analysis
Q. Conflicting reports exist on the catalytic efficiency of Lewis acids in hexane-2,5-dione ketalization. How can researchers resolve these discrepancies?
- Methodology : Systematically test catalysts (e.g., BF₃·Et₂O, ZnCl₂) under identical conditions (solvent, temperature, molar ratios). Use in situ IR to track reaction kinetics. Discrepancies may arise from moisture sensitivity (e.g., ZnCl₂ requires anhydrous conditions) or competing side reactions (e.g., aldol condensation of the dione). Replicate studies with strict moisture control and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





